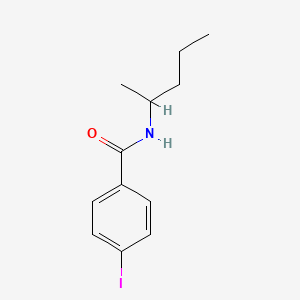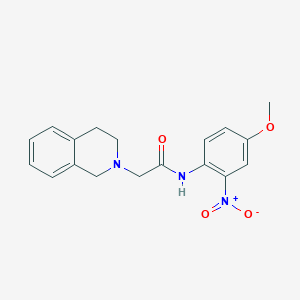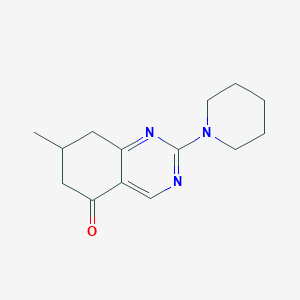
1-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)-1-propanone
Overview
Description
1-(4-methoxyphenyl)-3-(3-methyl-1-piperidinyl)-1-propanone is a chemical compound commonly known as PMK, which is widely used in the synthesis of various drugs, including MDMA (ecstasy) and methamphetamine. PMK is a precursor chemical that plays a crucial role in the illicit drug manufacturing industry. Despite its illegal use, PMK has many scientific research applications, including its use in the study of biochemical and physiological effects, mechanism of action, and future directions.
Mechanism of Action
PMK plays a crucial role in the synthesis of various drugs, including MDMA and methamphetamine. The mechanism of action of these drugs involves the release of serotonin and dopamine in the brain, which leads to increased feelings of euphoria, energy, and sociability. PMK is a precursor chemical that is converted into the final drug product through a series of chemical reactions.
Biochemical and Physiological Effects
PMK has many biochemical and physiological effects, including its ability to act as a central nervous system stimulant. PMK can cause an increase in heart rate, blood pressure, and body temperature, which can lead to serious health complications, including seizures, heart failure, and death. PMK can also cause psychological effects, including anxiety, paranoia, and hallucinations.
Advantages and Limitations for Lab Experiments
PMK has many advantages and limitations for lab experiments. PMK is a precursor chemical that can be used to synthesize various drugs, including MDMA and methamphetamine. This makes PMK a valuable tool for studying the synthesis and mechanism of action of these drugs. However, the use of PMK in lab experiments is limited by its illegal status and potential health risks.
Future Directions
There are many future directions for the study of PMK, including its use in the development of new drugs and the study of its biochemical and physiological effects. PMK has the potential to be used in the development of new drugs that can treat various medical conditions, including depression, anxiety, and post-traumatic stress disorder. PMK can also be used in the study of its biochemical and physiological effects, including its impact on the central nervous system, cardiovascular system, and immune system.
Conclusion
In conclusion, PMK is a chemical compound that plays a crucial role in the illicit drug manufacturing industry. Despite its illegal use, PMK has many scientific research applications, including its use in the study of biochemical and physiological effects, mechanism of action, and future directions. PMK has the potential to be used in the development of new drugs and the study of its impact on the central nervous system, cardiovascular system, and immune system.
Scientific Research Applications
PMK has many scientific research applications, including its use in the study of biochemical and physiological effects, mechanism of action, and future directions. PMK has been used in the study of the synthesis of various drugs, including MDMA and methamphetamine. PMK has also been used in the study of the mechanism of action of these drugs, which involves the release of serotonin and dopamine in the brain.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-4-3-10-17(12-13)11-9-16(18)14-5-7-15(19-2)8-6-14;/h5-8,13H,3-4,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWZZYUHOISBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCC(=O)C2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxyphenyl)-3-(3-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-fluorobenzamide](/img/structure/B4234042.png)
![ethyl 4-(3-{[1-(3-chlorobenzoyl)-4-piperidinyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B4234045.png)
![1-ethyl-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4234051.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4234066.png)
![8-(3-bromo-4-fluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4234072.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4234080.png)
![4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4234090.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4234097.png)
![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide](/img/structure/B4234099.png)
![1-cycloheptyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4234106.png)

![methyl 4-{4-[2-(benzylamino)-2-oxoethoxy]-3-ethoxy-5-iodophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4234123.png)
